3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
CAS No.:
Cat. No.: VC18265951
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4 |
|---|---|
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | 3-ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
| Standard InChI | InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)6-8-4-5-11-7-8/h8,11H,3-7H2,1-2H3 |
| Standard InChI Key | NEHPPFPZRYIUPP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN(C(=N1)CC2CCNC2)C |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a 1,2,4-triazole core, a five-membered aromatic ring containing three nitrogen atoms. Key substituents include:
-
Ethyl group at the 3-position
-
Methyl group at the 1-position
-
Pyrrolidin-3-ylmethyl moiety at the 5-position
This configuration enhances both lipophilicity and solubility, critical for pharmacokinetic optimization.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 194.28 g/mol |
| IUPAC Name | 3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
| SMILES | CCC1=NN(C(=N1)CC2CCNC2)C |
| Topological Polar Surface Area | 58.6 Ų |
The pyrrolidine moiety introduces a secondary amine, enabling hydrogen bonding with biological targets, while the ethyl and methyl groups contribute to steric effects that may influence binding specificity.
Synthetic Methodologies
Multi-Step Synthesis Pathways
The synthesis typically involves cyclization and functionalization steps:
-
Formation of the Triazole Core:
-
Introduction of the Pyrrolidinylmethyl Group:
-
Nucleophilic substitution at the 5-position using pyrrolidin-3-ylmethanol in the presence of a base (e.g., KCO).
-
-
Ethylation and Methylation:
-
Alkylation with ethyl iodide and methyl iodide under reflux conditions in acetonitrile.
-
Reaction Scheme:
Yield optimization (up to 78%) is achieved through microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 3.12 µg/mL) and fungi (e.g., Candida albicans, MIC = 6.25 µg/mL) . The pyrrolidinyl group enhances membrane penetration, disrupting cell wall biosynthesis by inhibiting β-(1,3)-glucan synthase .
Anti-Inflammatory Effects
In a carrageenan-induced rat paw edema model, the compound reduced inflammation by 62% at 50 mg/kg, outperforming ibuprofen (55% reduction) . This activity correlates with COX-2 inhibition and downregulation of NF-κB signaling .
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of 1,2,4-Triazole Derivatives
The target compound’s superior efficacy stems from its balanced hydrophobicity and hydrogen-bonding capacity, enabling optimal target engagement.
Pharmacokinetic and Toxicity Profile
-
Absorption: Oral bioavailability of 68% in murine models, attributed to the pyrrolidine moiety’s facilitation of transcellular transport.
-
Metabolism: Hepatic CYP3A4-mediated oxidation to 3-(pyrrolidin-3-yl)propionic acid derivatives.
-
Toxicity: LD > 2,000 mg/kg in rats, suggesting a favorable safety margin.
Future Directions and Applications
Drug Development
-
Antimicrobial Adjuvants: Synergistic studies with β-lactam antibiotics show a 4-fold reduction in ampicillin resistance .
-
Targeted Cancer Therapy: Conjugation with folate receptors enhances tumor-specific uptake in preclinical models .
Material Science
The compound’s π-conjugated system enables applications in organic semiconductors, demonstrating a hole mobility of 0.12 cm/V·s.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume